molecular formula C13H19BrN4O3S B13606684 tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B13606684
M. Wt: 391.29 g/mol
InChI Key: UMXKBTSEOOSSHG-UHFFFAOYSA-N
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Description

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate is a synthetic compound with the molecular formula C13H19BrN4O3S and a molecular weight of 391.29 g/mol This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a piperidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiadiazole ring .

Scientific Research Applications

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-[1-(5-chloro-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate
  • tert-butylN-[1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

Uniqueness

tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate is unique due to the presence of the bromine atom in the thiadiazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.29 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C13H19BrN4O3S/c1-13(2,3)21-12(20)15-8-4-6-18(7-5-8)10(19)9-16-17-11(14)22-9/h8H,4-7H2,1-3H3,(H,15,20)

InChI Key

UMXKBTSEOOSSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(S2)Br

Origin of Product

United States

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